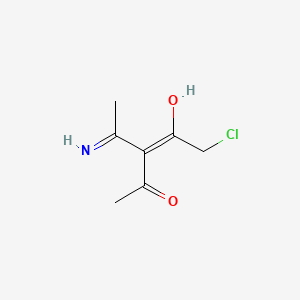
(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione is an organic compound with a unique structure that includes an amino group, a chlorinated carbon, and a dione functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione typically involves the reaction of a chlorinated ketone with an amine under controlled conditions. One common method involves the use of 1-chloropentane-2,4-dione as a starting material, which is then reacted with an amine such as ethylamine. The reaction is usually carried out in the presence of a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of azido or thiol-substituted derivatives.
科学的研究の応用
(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 2-(1-aminoethylidene)cyclooctanone
- (1-aminoethylidene)bisphosphonic acid
- Chromium, (1-aminoethylidene)pentacarbonyl-
Uniqueness
(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.
特性
分子式 |
C7H10ClNO2 |
|---|---|
分子量 |
175.61 g/mol |
IUPAC名 |
(E)-5-chloro-3-ethanimidoyl-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C7H10ClNO2/c1-4(9)7(5(2)10)6(11)3-8/h9,11H,3H2,1-2H3/b7-6+,9-4? |
InChIキー |
OUQDWBCUKYYGII-ZNAUJEAKSA-N |
異性体SMILES |
CC(=N)/C(=C(/CCl)\O)/C(=O)C |
正規SMILES |
CC(=N)C(=C(CCl)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


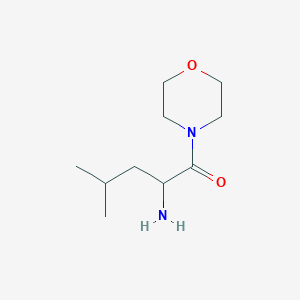
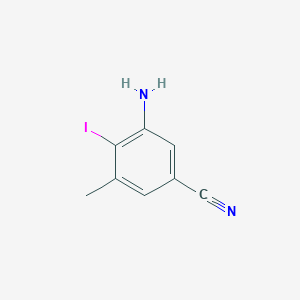
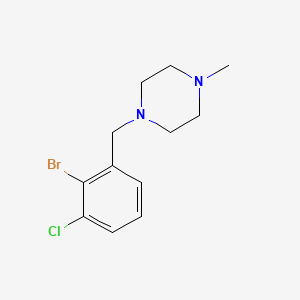
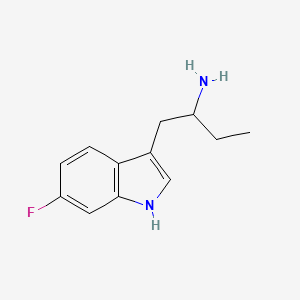
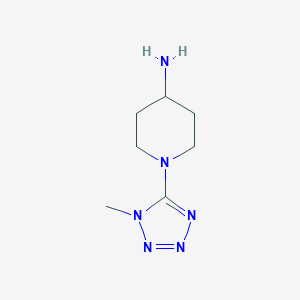
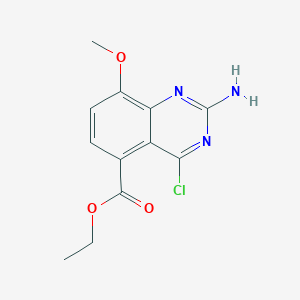


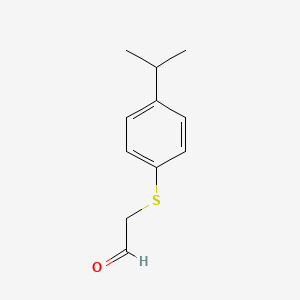
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
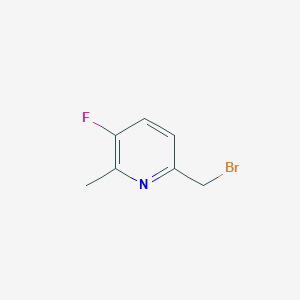
![5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)
